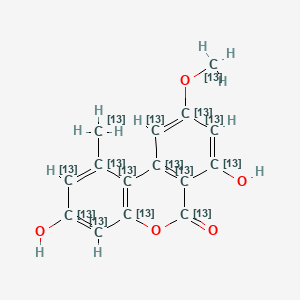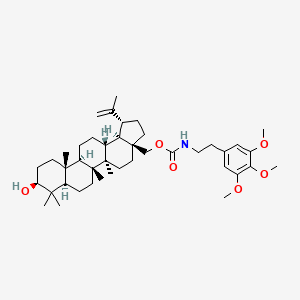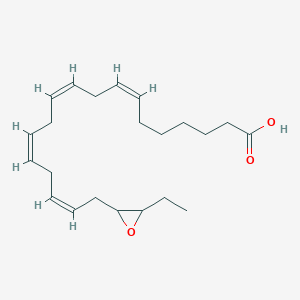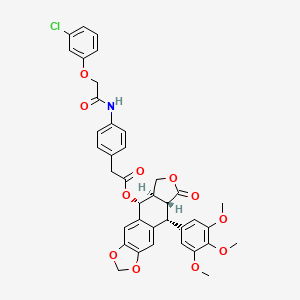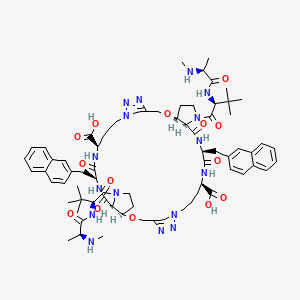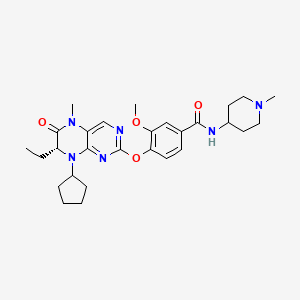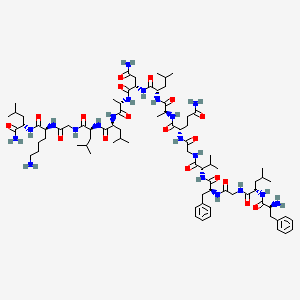
Flgfvgqalnallgkl-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flgfvgqalnallgkl-NH2: is an antimicrobial peptide derived from frogs. This compound exhibits significant activity against Staphylococcus aureus ATCC 29213, with a minimum inhibitory concentration of 32 micromolar . The molecular formula of this compound is C80H130N20O18, and it has a molecular weight of 1660.01 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Flgfvgqalnallgkl-NH2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: Flgfvgqalnallgkl-NH2 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-diisopropylethylamine).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products: The major products formed from these reactions include the desired peptide sequence, truncated peptides, and side products from incomplete reactions or side reactions .
Wissenschaftliche Forschungsanwendungen
Flgfvgqalnallgkl-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its antimicrobial properties and its role in innate immunity.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by Staphylococcus aureus.
Industry: Utilized in the development of antimicrobial coatings and materials.
Wirkmechanismus
Flgfvgqalnallgkl-NH2 exerts its antimicrobial effects by disrupting the bacterial cell membrane. It interacts with the lipid bilayer, leading to increased membrane permeability and ultimately cell lysis. The peptide targets bacterial membranes due to their higher content of negatively charged phospholipids compared to mammalian cell membranes .
Vergleich Mit ähnlichen Verbindungen
Magainin: Another antimicrobial peptide derived from frogs, known for its broad-spectrum activity against bacteria and fungi.
LL-37: A human antimicrobial peptide with similar membrane-disrupting properties.
Uniqueness: Flgfvgqalnallgkl-NH2 is unique due to its specific amino acid sequence and its potent activity against Staphylococcus aureus. Its frog origin also distinguishes it from other antimicrobial peptides derived from different sources .
Eigenschaften
Molekularformel |
C80H130N20O18 |
|---|---|
Molekulargewicht |
1660.0 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]pentanediamide |
InChI |
InChI=1S/C80H130N20O18/c1-42(2)31-55(68(85)106)94-75(113)53(27-21-22-30-81)91-64(103)39-86-73(111)57(33-44(5)6)98-77(115)58(34-45(7)8)95-70(108)49(14)90-76(114)61(38-63(84)102)99-78(116)59(35-46(9)10)96-69(107)48(13)89-74(112)54(28-29-62(83)101)92-65(104)41-88-80(118)67(47(11)12)100-79(117)60(37-51-25-19-16-20-26-51)93-66(105)40-87-72(110)56(32-43(3)4)97-71(109)52(82)36-50-23-17-15-18-24-50/h15-20,23-26,42-49,52-61,67H,21-22,27-41,81-82H2,1-14H3,(H2,83,101)(H2,84,102)(H2,85,106)(H,86,111)(H,87,110)(H,88,118)(H,89,112)(H,90,114)(H,91,103)(H,92,104)(H,93,105)(H,94,113)(H,95,108)(H,96,107)(H,97,109)(H,98,115)(H,99,116)(H,100,117)/t48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-/m0/s1 |
InChI-Schlüssel |
QYTJRSXVLFZZSN-ZQMQJQEISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


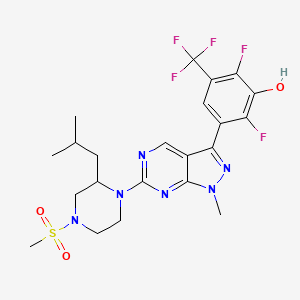
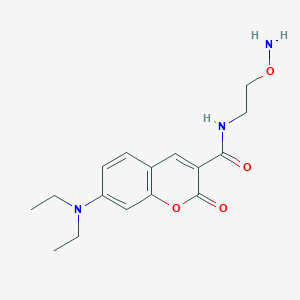
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
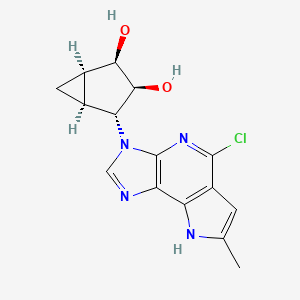
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
